molecular formula C18H21N3O2S B15209646 Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- CAS No. 858117-35-8

Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-

Cat. No.: B15209646
CAS No.: 858117-35-8
M. Wt: 343.4 g/mol
InChI Key: IYVJDOYSSSVBIJ-UHFFFAOYSA-N
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Description

N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolopyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring, linked to a butylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving pyrrole and pyridine derivatives. The key steps include:

    Formation of the Pyrrolopyridine Core: This can be done through a cyclization reaction involving a pyrrole derivative and a pyridine derivative under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including as kinase inhibitors for cancer treatment.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolopyridine core and have similar biological activities.

    Butylbenzenesulfonamide Derivatives: Compounds with similar sulfonamide moieties that exhibit comparable chemical properties.

Uniqueness

N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide is unique due to its specific combination of the pyrrolopyridine core and the butylbenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

858117-35-8

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H21N3O2S/c1-2-3-5-14-7-9-16(10-8-14)24(22,23)21-13-15-12-20-18-17(15)6-4-11-19-18/h4,6-12,21H,2-3,5,13H2,1H3,(H,19,20)

InChI Key

IYVJDOYSSSVBIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CNC3=C2C=CC=N3

Origin of Product

United States

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